Cas no 39011-90-0 (Albiflorin)

Albiflorin structure
Produktname:Albiflorin
Albiflorin Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- Albiflorin
- Albiflorin std
- 9-((Benzoyloxy)methyl)-1-(beta-D-glucopyranosyloxy)-4-hydroxy-6-methyl-7-oxatricyclononan-8-one
- [(benzoyloxy)methyl]-1-(β-D-glucopyranosyloxy)-
- 4-hydroxy-6-methyl-, (1R, 3R, 4R, 6S)-
- 7-Oxatricyclo [4.3.0.03,9] nonan-8-one, 9-
- 9-((Benzoyloxy)methyl)-1-(β-D-glucopyranosyloxy)-4-hydroxy-6-methyl-7-oxatricyclononan-8-one
- Alibiflorin
- 7-Oxatricyclo[4.3.0.03,9]nonan-8-one,9-[(benzoyloxy)methyl]-1-(b-D-glucopyranosyloxy)-4-hydroxy-6-methyl-, (1R,3R,4R,6S)-
- ALBIFLORIN(P)
- Paeonia lactiflora Pall.
- WAKO016-22201
- [(1R,3R,4R,6S,9S)-4-Hydroxy-6-methyl-8-oxo-1-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxa
- N1404
- CID 122173145
- Q63399047
- C17457
- [(1R,3R,4R,6S,9S)-1-(beta-D-glucopyranosyloxy)-4-hydroxy-6-methyl-8-oxo-7-oxatricyclo[4.3.0.0(3,9)]nonan-9-yl]methyl benzoate
- [(1R,3R,4R,6S,9S)-4-HYDROXY-6-METHYL-8-OXO-1-{[(2S,3R,4S,5S,6R)-3,4,5-TRIHYDROXY-6-(HYDROXYMETHYL)OXAN-2-YL]OXY}-7-OXATRICYCLO[4.3.0.0(3),?]NONAN-9-YL]METHYL BENZOATE
- (1R,3R,4R,6S,9S)-9-[(Benzoyloxy)Methyl]-1-(beta-D-glucopyranosyloxy)-4-hydroxy-6-Methyl-7-oxatricyclo[4.3.0.03,9]nonan-8-one
- Albiflorin, froM Paeonia lactiflora
- Albiflorin 9-((Benzoyloxy)methyl)-1-(beta-D-glucopyranosyloxy)-4-hydroxy-6-methyl-7-oxatricyclononan-8-one
- AKOS032948342
- HY-N0037
- CS-3643
- AS-75074
- 7-Oxatricyclo[4.3.0.03,9]nonan-8-one,9-[(benzoyloxy)methyl]-1-(b-D-glucopyranosyloxy)-4-hydroxy-6-methyl-,(1R,3R,4R,6S)-
- NCGC00169374-01
- CHEBI:132793
- NCGC00169374-02
- NS00093949
- 39011-90-0
- MFCD29477681
- BRD-K76724902-001-01-6
- CHEBI:182115
- [4-Hydroxy-6-methyl-8-oxo-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7-oxatricyclo[4.3.0.03,9]nonan-9-yl]methyl benzoate
- ((1S,3S,4R,6R,9R)-4-Hydroxy-6-methyl-8-oxo-1-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl)oxy)-7-oxatricyclo(4.3.0.0,)nonan-9-yl)methyl benzoic acid
- GLXC-13250
- [(1R,3R,4R,6S,9R)-4-Hydroxy-6-methyl-8-oxo-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7-oxatricyclo[4.3.0.03,9]nonan-9-yl]methyl benzoate
- [(1S,3S,4R,6R,9R)-4-Hydroxy-6-methyl-8-oxo-1-{[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-7-oxatricyclo[4.3.0.0,]nonan-9-yl]methyl benzoic acid
- 9-((benzoyloxy)methyl)-1-(beta-D-glucopyranosyloxy)-4-hydroxy)-6-methyl-7-oxatricyclononan-8-one
- ((1R,3R,4R,6S,9S)-1-(beta-D-glucopyranosyloxy)-4-hydroxy-6-methyl-8-oxo-7-oxatricyclo(4.3.0.0(3,9))nonan-9-yl)methyl benzoate
- [(1R,3R,4R,6S,9S)-4-hydroxy-6-methyl-8-oxo-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7-oxatricyclo[4.3.0.03,9]nonan-9-yl]methyl benzoate
- ((1R,3R,4R,6S,9R)-4-hydroxy-6-methyl-8-oxo-1-((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl)oxy-7-oxatricyclo(4.3.0.03,9)nonan-9-yl)methyl benzoate
- ((1R,3R,4R,6S,9S)-4-hydroxy-6-methyl-8-oxo-1-((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl)oxy-7-oxatricyclo(4.3.0.03,9)nonan-9-yl)methyl benzoate
-
- MDL: MFCD29477681
- Inchi: 1S/C23H28O11/c1-21-8-13(25)12-7-23(21,33-19-17(28)16(27)15(26)14(9-24)32-19)22(12,20(30)34-21)10-31-18(29)11-5-3-2-4-6-11/h2-6,12-17,19,24-28H,7-10H2,1H3/t12-,13+,14+,15+,16-,17+,19-,21-,22-,23-/m0/s1
- InChI-Schlüssel: QQUHMASGPODSIW-ICECTASOSA-N
- Lächelt: O1C([C@]2(C([H])([H])OC(C3C([H])=C([H])C([H])=C([H])C=3[H])=O)[C@]3([H])[C@@]([H])(C([H])([H])[C@@]1(C([H])([H])[H])[C@]2(C3([H])[H])O[C@@]1([H])[C@@]([H])([C@]([H])([C@@]([H])([C@@]([H])(C([H])([H])O[H])O1)O[H])O[H])O[H])O[H])=O
Berechnete Eigenschaften
- Genaue Masse: 480.163162g/mol
- Oberflächenladung: 0
- XLogP3: -1
- Anzahl der Spender von Wasserstoffbindungen: 5
- Anzahl der Akzeptoren für Wasserstoffbindungen: 11
- Anzahl drehbarer Bindungen: 7
- Monoisotopenmasse: 480.163162g/mol
- Monoisotopenmasse: 480.163162g/mol
- Topologische Polaroberfläche: 172Ų
- Schwere Atomanzahl: 34
- Komplexität: 830
- Isotopenatomanzahl: 0
- Definierte Atom-Stereozentrenzahl: 10
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Anzahl kovalent gebundener Einheiten: 1
- Oberflächenladung: 0
- Molekulargewicht: 480.5
- Tautomerzahl: nichts
Experimentelle Eigenschaften
- Farbe/Form: No data available
- Dichte: 1.58
- Schmelzpunkt: No data available
- Siedepunkt: 726.6±60.0 °C at 760 mmHg
- Flammpunkt: 250.6±26.4 °C
- Brechungsindex: 1.662
- Löslichkeit: Biologische extrakorporale In Vitro:DMSOL?slichkeit≥ 5.1 mg/mL(10.61 mM)*"≥" means solublesoluble , but saturation unknownL?slichkeitunbekannt.
- PSA: 172.21000
- LogP: -1.51490
- pka: 12.84±0.70(Predicted)
Albiflorin Sicherheitsinformationen
- Signalwort:warning
- Gefahrenhinweis: H303 kann durch Einnahme schädlich sein +h313 kann durch Hautkontakt schädlich sein +h333 kann durch Einatmen schädlich sein
-
Warnhinweis:
P264 nach der Behandlung gründlich waschen
p280 Schutzhandschuhe und Schutzkleidung tragen Schutzmasken tragen
p305, wenn in den Augen
p351 sorgfältig mit Wasser für einige Minuten abspülen
p338 Kontaktlinsen entfernen (falls vorhanden) und einfach zu bedienen sind, weiter spülen
p337, wenn die Augenreizung anhält
p313 ärztlichen Rat einholen - WGK Deutschland:3
- Sicherheitshinweise: 24/25
- Lagerzustand:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
Albiflorin Zolldaten
- HS-CODE:29389090
Albiflorin Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
DC Chemicals | DCS-011-20 mg |
Albiflorin |
39011-90-0 | >98%, Standard References Grade | 20mg |
$280.0 | 2022-03-01 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R028666-1mg |
Albiflorin |
39011-90-0 | 95% | 1mg |
¥2821 | 2024-05-23 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-GW357-1mg |
Albiflorin |
39011-90-0 | 98+% | 1mg |
¥411.1 | 2023-09-01 | |
eNovation Chemicals LLC | Y1215406-20mg |
Albiflorin |
39011-90-0 | 95% | 20mg |
$800 | 2024-06-03 | |
ChemFaces | CFN99774-20mg |
Albiflorin |
39011-90-0 | >=98% | 20mg |
$50 | 2023-09-19 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | PHL89833-10MG |
Albiflorin |
39011-90-0 | 10mg |
¥5158.1 | 2025-01-16 | ||
ChemScence | CS-3643-10mg |
Albiflorin |
39011-90-0 | ≥98.0% | 10mg |
$337.0 | 2022-04-27 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajcn4838-20mg |
Alibiflorin |
39011-90-0 | 98% | 20mg |
¥2421.00 | 2023-09-07 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T6S1653-1 mg |
Albiflorin |
39011-90-0 | 99.09% | 1mg |
¥575.00 | 2022-03-01 | |
TRC | A213510-1mg |
Albiflorin |
39011-90-0 | 1mg |
$ 95.00 | 2022-06-08 |
Albiflorin Lieferanten
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Mitglied
(CAS:39011-90-0)Albiflorin
Bestellnummer:CRN0384
Bestandsstatus:in stock
Menge:5mg/20mg/50mg
Reinheit:≥98%
Preisinformationen zuletzt aktualisiert:Friday, 14 March 2025 10:55
Preis ($):
Albiflorin Verwandte Literatur
-
Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
-
D. Pihler-Puzović,A. L. Hazel,T. Mullin Soft Matter, 2016,12, 7112-7118
-
Giacomo E. M. Crisenza,Elizabeth M. Dauncey,John F. Bower Org. Biomol. Chem., 2016,14, 5820-5825
-
Xinyu Zhao,Mei Chee Tan J. Mater. Chem. C, 2015,3, 10207-10214
-
Marya Ahmed,Kazuhiko Ishihara,Ravin Narain Chem. Commun., 2014,50, 2943-2946
39011-90-0 (Albiflorin) Verwandte Produkte
- 4415-73-0([1-(hydroxymethyl)cyclobutyl]methanol)
- 502-44-3(caprolactone)
- 4767-03-7(2,2-Bis(hydroxymethyl)propionic acid)
- 191729-44-9(Tenacissoside I)
- 11027-63-7(Agnuside)
- 622-00-4((2R,3R)-Dibenzyl 2,3-dihydroxysuccinate)
- 497-76-7(Arbutin)
- 1135-24-6(Ferulic acid)
- 84-61-7(Dicyclohexyl phthalate)
- 2548987-19-3(4-{2-methyl-6-[4-(pyrazin-2-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine)
Empfohlene Lieferanten
Wuhan ChemNorm Biotech Co.,Ltd.
(CAS:39011-90-0)Albiflorin

Reinheit:>98%
Menge:5mg,10mg ,20mg ,50mg ,100mg,or customized
Preis ($):Untersuchung
Amadis Chemical Company Limited
(CAS:39011-90-0)Albiflorin

Reinheit:99%/99%
Menge:5mg/10mg
Preis ($):188.0/320.0